molecular formula C7H3Cl2NS B1346032 3,4-Dichlorophenyl isothiocyanate CAS No. 6590-94-9

3,4-Dichlorophenyl isothiocyanate

Cat. No. B1346032
CAS RN: 6590-94-9
M. Wt: 204.08 g/mol
InChI Key: OSBIEFWIIINTNJ-UHFFFAOYSA-N
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Description

3,4-Dichlorophenyl isothiocyanate is a chemical compound with the formula C7H3Cl2NS . It has a molecular weight of 204.076 . It is used as a chemical intermediate and in organic synthesis .


Molecular Structure Analysis

The molecular structure of 3,4-Dichlorophenyl isothiocyanate consists of a benzene ring substituted with two chlorine atoms and an isothiocyanate group . The IUPAC Standard InChI is InChI=1S/C7H3Cl2NS/c8-6-2-1-5 (10-4-11)3-7 (6)9/h1-3H .


Physical And Chemical Properties Analysis

3,4-Dichlorophenyl isothiocyanate has a molecular weight of 204.08 . It has a refractive index of n20/D 1.68 (lit.) and a boiling point of 134-136 °C/7 mmHg (lit.) . The density is 1.422 g/mL at 25 °C (lit.) .

Scientific Research Applications

Organic Chemistry

3,4-Dichlorophenyl isothiocyanate is a chemical compound with the formula C7H3Cl2NS . It’s used in the synthesis of other chemical compounds .

Synthesis of Isothiocyanates

One application of 3,4-Dichlorophenyl isothiocyanate is in the synthesis of isothiocyanates . Isothiocyanates are important organic synthetic intermediates and are widely applied as chemoselective electrophiles in bioconjugate chemistry .

Method of Application

A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . This reaction was carried out under the protection of nitrogen and mild condition .

Results and Outcomes

The yields of some products could be more than 90% . More importantly, this method has advantages with low toxicity, low cost, safety, less by-products and simple to operate . It has the potential to realize the industrial production of some complicated isothiocyanates .

Antibody-Drug Conjugate (ADC) Development

3,4-Dichlorophenyl isothiocyanate also finds applications in the field of biomedical research , particularly in the development of Antibody-Drug Conjugates (ADCs) .

Application Summary

ADCs are a class of therapeutics that are designed to harness the targeting ability of monoclonal antibodies by linking them to cytotoxic drugs. The goal is to use the antibody to precisely deliver the drug to the cancer cells, thereby reducing the impact on healthy cells. 3,4-Dichlorophenyl isothiocyanate can be used to link the cytotoxic drugs to the antibodies, creating these targeted cancer therapies.

Results and Outcomes

ADCs have shown promise in preclinical and clinical studies for the treatment of cancer. They have the potential to improve the therapeutic index of cytotoxic drugs by targeting them specifically to cancer cells. This can result in improved efficacy and reduced side effects compared to traditional chemotherapy.

Preparation of Triclocarban

3,4-Dichlorophenyl isothiocyanate is used in the industrial preparation of Triclocarban , a compound often used in personal care products .

Application Summary

Triclocarban is an antibacterial agent commonly used in soaps, lotions, and other personal care products . It’s known for its ability to kill or inhibit the growth of bacteria, which makes it useful in products designed to prevent the spread of germs .

Method of Application

The preparation of Triclocarban involves a reaction with p-chloroaniline . The exact method can vary, but typically involves a series of chemical reactions under controlled conditions .

Safety And Hazards

3,4-Dichlorophenyl isothiocyanate is toxic if inhaled, harmful if swallowed or in contact with skin, and causes severe skin burns and eye damage . It may cause respiratory irritation and may cause an allergic skin reaction . It is recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves, eye protection, and face protection when handling this compound .

properties

IUPAC Name

1,2-dichloro-4-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NS/c8-6-2-1-5(10-4-11)3-7(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBIEFWIIINTNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C=S)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10216115
Record name Benzene, 1,2-dichloro-4-isothiocyanato- (9CI)
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Molecular Weight

204.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichlorophenyl isothiocyanate

CAS RN

6590-94-9
Record name 1,2-Dichloro-4-isothiocyanatobenzene
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Record name Isothiocyanic acid, 3,4-dichlorophenyl ester
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Record name Benzene, 1,2-dichloro-4-isothiocyanato- (9CI)
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Record name 1,2-dichloro-4-isothiocyanatobenzene
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Record name 3,4-Dichlorophenyl isothiocyanate
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Synthesis routes and methods

Procedure details

3,4-Dichloroaniline (19.44 g., 120 mM.) is added with vigorous stirring to a solution of thiophosgene in H2O (100 ml.) while maintaining the temperature at 15° C during the addition. The reaction is allowed to warm slowly to room temperature and is stirred for 1 hr. The aqueous layer is separated and extracted with 3 × 50 ml. CHCl3 ; the combined organic layers are dried over CaCl2 and filtered. The filtrate is evaporated in vacuo to give 3,4-dichlorophenylisothiocyanate (20.5 g.) which is used without purification in the next step.
Quantity
19.44 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
M Sonoda, Y Mimura, S Noda, A Okazawa - Tetrahedron, 2023 - Elsevier
Aryloxyacetylthiourea, 1-(3,4-dichlorophenyl)-3-(2-phenoxyacetyl)thiourea (PI-28), has attracted attention as a lead compound for the development of radicle elongation inhibitors in …
Number of citations: 1 www.sciencedirect.com
JP Chupp, ER Weiss - The Journal of Organic Chemistry, 1968 - ACS Publications
Acid chlorides and alkyl and aryl isocyanates and isothiocyanates were allowed to react with imines derived from cyclohexanone and isobutyraldehyde. A variety of N-(1-alkenyl) …
Number of citations: 49 pubs.acs.org
RJ Outcalt - Journal of heterocyclic chemistry, 1987 - Wiley Online Library
The reaction of aromatic amines with 2‐chloroethylisothiocyanate 2 to give 2‐arylaminothiazolines 1 was investigated. The course of this reaction was found to depend on the electronic …
Number of citations: 24 onlinelibrary.wiley.com
FJ Barros-García, A Bernalte-García… - Journal of inorganic …, 2006 - Elsevier
The zinc(II) complexes dichloro[2-(3,4-dichlorophenyl)imino-κN-(2-thiazolin-κN-2-yl)thiazolidine]zinc(II) (1) and dichloro[2-(3,4-dichlorophenyl)imino-κN-(4H-5,6-dihydro-1,3-thiazin-κN-2…
Number of citations: 16 www.sciencedirect.com
DJ Beaver, DP Roman, PJ Stoffel - Journal of the American …, 1957 - ACS Publications
(1) DJ Beaver and PJ Stoffel, This Journal, 74, 3410 (1952).(2) DJ Beaver, RS Shumard and PJ Stoffel, ibid., 75, 5579 (1953). viously described bis-and tris-phenols prompted the …
Number of citations: 115 pubs.acs.org
I Shahzadi, AF Zahoor, B Parveen, A Rasul… - Journal of …, 2022 - hindawi.com
The synthesis of novel acefyllines and exploring their biological activities attract researchers due to their medicinal applications. Therefore, the current work reports the successful …
Number of citations: 3 www.hindawi.com
M Sonoda, Y Mimura, S Noda, A Okazawa - 2022 - chemrxiv.org
Aromatic carbonyl thiourea PI-28 has been focused on as a lead compound for the developing radicle elongation inhibitors in germinating Orobanche minor dry seeds. In this study, we …
Number of citations: 3 chemrxiv.org
EJ Moriconi, CP Dutta - The Journal of Organic Chemistry, 1970 - ACS Publications
H each, ArCH3 and N= CCHS), 9.03 (broad s, 1, NH). Imines 4a, 4c, and 9 have been previously described5 as has 8.6 Imine 4b was made in similarfashion to 7, through the nitra-mine. …
Number of citations: 1 pubs.acs.org
LM Werbel, EF Elslager, VP Chu - Journal of Heterocyclic …, 1973 - Wiley Online Library
3,4‐Dichlorophenylisothioeyanate (10) was allowed to react with 2‐methy1‐2‐thiopseudourea to give methyl 4‐(3,4‐dichlorophenyl)(dithioaltophanimidate (11) (41%), which upon …
Number of citations: 8 onlinelibrary.wiley.com
AF Zahoor, S Saeed, A Rasul, R Noreen, A Irfan… - Biomedicines, 2023 - mdpi.com
Molecular hybridization has emerged as the prime and most significant approach for the development of novel anticancer chemotherapeutic agents for combating cancer. In this pursuit, …
Number of citations: 2 www.mdpi.com

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